molecular formula C10H15N B3060869 N-tert-butylaniline CAS No. 937-33-7

N-tert-butylaniline

Cat. No.: B3060869
CAS No.: 937-33-7
M. Wt: 149.23 g/mol
InChI Key: ABRWESLGGMHKEA-UHFFFAOYSA-N
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Description

N-tert-butylaniline: is an organic compound with the chemical formula C10H15N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyl group. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.

    Catalytic Alkylation: Another method involves the use of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether.

Industrial Production Methods: Industrial production often utilizes the catalytic alkylation method due to its higher selectivity and efficiency. The use of specific catalysts helps in achieving a higher yield of N-tert-butylaniline while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Copper catalysts and appropriate ligands are often employed in substitution reactions.

Major Products:

    Oxidation: N-tert-butylbenzoquinone derivatives.

    Reduction: N-tert-butylcyclohexylamine.

    Substitution: Various substituted aniline derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: N-tert-butylaniline is used as a building block in organic synthesis. Its steric hindrance makes it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. For example, it has been used in the synthesis of compounds with antimalarial and antidepressant properties .

Industry: this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific steric hindrance provided by the tert-butyl group. This influences its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of sterically hindered compounds.

Properties

IUPAC Name

N-tert-butylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRWESLGGMHKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291812
Record name t-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-33-7
Record name N-(1,1-Dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 78378
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC78378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name t-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Pd(dba)2 (0.230 g, 0.400 mmol), (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (0.374 g, 0.601 mmol) and toluene (40 mL) in a sealed tube was stirred for 30 min at room temperature before adding tert-butylamine (1.80 mL, 17.1 mmol), bromobenzene (1.60 mL, 15.2 mmol) and sodium tert-butoxide (2.01 g, 20.9 mmol). The reaction solution was flushed with Ar for 1 min. and was stirred for 24 h at 100° C. After cooling the reaction mixture to room temperature, Et2O (50 mL) was added. The reaction mixture was filtered through a pad of celite and was concentrated. Vacuum distillation of the crude mixture at 60° C. gave the desired product (1.876 g, 83.3%) as a colorless liquid. 1H NMR (300 MHz, CDCl3) δ 7.17 (t, J=7.9 Hz, 2 H), 6.83-6.69 (m, 3H), 3.37 (br. s, 1H), 1.35 (s, 9H); 13C NMR (75 MHz, CDCl3) δ 147.1, 129.1, 118.6, 117.7, 51.7, 30.3. HRMS-ESI (m/z): [M+H]+ calcd for C10H15N, 150.1277. found, 150.1270.
Quantity
1.8 mL
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1.6 mL
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2.01 g
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0.23 g
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0.374 g
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catalyst
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Quantity
40 mL
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solvent
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Yield
83.3%

Synthesis routes and methods II

Procedure details

t-Butylamine (2.0 eq.) was stirred in dry THF at r.t. and n-butyllithium (1.2 eq.) was added slowly. The resulting mixture was stirred for 30 min. and then bromobenzene (1.0 eq.) added, refluxed for 4 hr. After work-up, it was purified and separated by a column(silica) to elute with hexane and ethyl acetate (9:1). Yield 50%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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